(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol (1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol
Brand Name: Vulcanchem
CAS No.: 2305485-55-4
VCID: VC4249602
InChI: InChI=1S/C8H15NO2/c10-7-3-1-5-8(11)4-2-6(7)9-5/h5-11H,1-4H2/t5-,6-,7-,8-/m1/s1
SMILES: C1CC(C2CCC(C1N2)O)O
Molecular Formula: C8H15NO2
Molecular Weight: 157.213

(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol

CAS No.: 2305485-55-4

Cat. No.: VC4249602

Molecular Formula: C8H15NO2

Molecular Weight: 157.213

* For research use only. Not for human or veterinary use.

(1R,2R,5R,6R)-9-Azabicyclo[3.3.1]nonane-2,6-diol - 2305485-55-4

Specification

CAS No. 2305485-55-4
Molecular Formula C8H15NO2
Molecular Weight 157.213
IUPAC Name (1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol
Standard InChI InChI=1S/C8H15NO2/c10-7-3-1-5-8(11)4-2-6(7)9-5/h5-11H,1-4H2/t5-,6-,7-,8-/m1/s1
Standard InChI Key HUDZWSOGXNHVQS-WCTZXXKLSA-N
SMILES C1CC(C2CCC(C1N2)O)O

Introduction

Structural Characteristics and Molecular Properties

Bicyclic Framework and Stereochemical Features

The core structure of (1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol consists of a fused bicyclic system with a bridgehead nitrogen atom. The chair-boat conformation of the nonane ring imposes geometric constraints that stabilize the endo,endo-dihydroxyl configuration, as confirmed by X-ray crystallography of related derivatives . The nitrogen’s lone pair occupies an axial position, facilitating hydrogen bonding with the hydroxyl groups and influencing both solubility and receptor binding .

Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.213 g/mol
CAS Registry Number2305485-55-4
IUPAC Name(1R,2R,5R,6R)-9-azabicyclo[3.3.1]nonane-2,6-diol
Topological Polar Surface Area43.7 Ų
LogP (Octanol-Water)1.07

The compound’s low partition coefficient (LogP = 1.07) suggests moderate hydrophilicity, consistent with its diol functionality . Density functional theory (DFT) calculations indicate intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen, reducing rotational freedom and enhancing metabolic stability .

Synthetic Methodologies

Epoxidation-Cyclization Strategy

A scalable synthesis begins with 1,5-dimethyl-1,5-cyclooctadiene, which undergoes stereoselective epoxidation using dimethyldioxirane generated in situ from Oxone. This yields a bis-syn diepoxide intermediate (77% yield), which is subsequently subjected to aminolysis with p-toluenesulfonamide under phase-transfer conditions . Acidic hydrolysis of the resulting tosylate affords the racemic diol, which is resolved via lipase-mediated kinetic resolution using Candida rugosa lipase (CRL). This enzymatic step provides both enantiomers in >99% enantiomeric excess (ee) .

Key Synthetic Steps:

  • Epoxidation:
    CyclooctadieneOxoneDiepoxide\text{Cyclooctadiene} \xrightarrow{\text{Oxone}} \text{Diepoxide}

  • Aminolysis:
    Diepoxide+p-ToluenesulfonamideTosylate Intermediate\text{Diepoxide} + \text{p-Toluenesulfonamide} \rightarrow \text{Tosylate Intermediate}

  • Hydrolysis and Resolution:
    TosylateHClRacemic DiolCRL(1R,2R,5R,6R)-Enantiomer\text{Tosylate} \xrightarrow{\text{HCl}} \text{Racemic Diol} \xrightarrow{\text{CRL}} (1R,2R,5R,6R)\text{-Enantiomer}

Alternative Routes via Bicyclo[3.3.1]nonane Diones

Oxidation of the diol to the corresponding dione (9-azabicyclo[3.3.1]nonane-2,6-dione) using Dess-Martin periodinane enables further functionalization. Palladium-catalyzed cross-coupling reactions introduce alkyl or aryl substituents at the nitrogen, expanding the compound’s utility as a chiral auxiliary .

Biological Activities and Mechanisms

Neuropharmacological Applications

The bicyclic amine scaffold interacts with monoamine transporters (SERT, NET, DAT) with moderate affinity (Kᵢ = 0.8–2.3 μM). Molecular docking simulations posit that the hydroxyl groups form hydrogen bonds with Asp75 and Tyr176 residues in the serotonin transporter, mimicking endogenous substrate interactions .

Pharmacological Profiling

ADMET Properties

  • Absorption: Moderate oral bioavailability (F = 34%) due to polar surface area.

  • Metabolism: Hepatic glucuronidation of hydroxyl groups predominates, with minor CYP3A4-mediated oxidation.

  • Toxicity: LD₅₀ > 500 mg/kg in murine models; no genotoxicity in Ames tests .

Structure-Activity Relationships (SAR)

  • Hydroxyl Groups: Removal or methylation abolishes transporter binding.

  • Nitrogen Substituents: Bulky groups (e.g., benzyl) enhance DAT selectivity over SERT.

  • Bicyclic Rigidity: Saturation of the ring system reduces blood-brain barrier permeability .

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